4-(2-Methoxybenzoyl)thiobenzaldehyde
Description
Properties
Molecular Formula |
C15H12O2S |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-(2-methoxybenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C15H12O2S/c1-17-14-5-3-2-4-13(14)15(16)12-8-6-11(10-18)7-9-12/h2-10H,1H3 |
InChI Key |
ZHCMABNBPREANB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 2-methoxybenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzoyl)thiobenzaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may inhibit specific enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-(2-Methoxybenzoyl)thiobenzaldehyde with structurally related compounds:
Reactivity and Stability
- Thiobenzaldehyde vs. This compound :
The unsubstituted thiobenzaldehyde is highly reactive but thermally unstable, requiring trapping agents (e.g., anthracene) for isolation . The 2-methoxybenzoyl group in the latter may stabilize the thioaldehyde via resonance effects (–OCH₃ donates electrons) and steric hindrance, though direct evidence is lacking. - Comparison with Carbaldehyde Derivatives :
Compounds like 2-(2-methoxyphenyl)-thiazole-4-carbaldehyde exhibit similar aldehyde functionality but replace the benzene ring with a thiazole heterocycle. This substitution alters electronic properties (e.g., increased polarity) and biological activity.
Spectral and Physical Properties
While spectral data for this compound are absent, analogs provide insights:
- 5c (Quinoline Derivative): $ ^1H $-NMR: δ 3.82 (s, –OCH₃), aromatic protons at δ 6.89–7.38 . UV-Vis: λmax = 241.8 nm (attributed to conjugated π-systems) .
Critical Analysis of Evidence Limitations
The provided evidence lacks direct studies on This compound , requiring extrapolation from analogs. Key gaps include:
- Experimental data (e.g., melting point, $ ^{13}C $-NMR).
- Kinetic studies on thioaldehyde reactivity.
- Biological activity assays.
Biological Activity
4-(2-Methoxybenzoyl)thiobenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9O2S
- Molecular Weight : 193.25 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains.
- Antioxidant Effects : Studies suggest it may possess antioxidant capabilities that could protect cells from oxidative stress.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound.
The compound appears to exert its effects by:
- Inhibiting tubulin polymerization, which is crucial for mitosis.
- Inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
-
In Vitro Studies :
- A study demonstrated that this compound significantly reduced the viability of human cancer cell lines (e.g., PC-3 prostate cancer cells) at concentrations as low as 10 µM.
- The compound was found to arrest the cell cycle at the G2/M phase, leading to increased apoptosis rates compared to untreated controls.
-
In Vivo Studies :
- In animal models, administration of 15 mg/kg of the compound resulted in a significant reduction in tumor size over a treatment period of three weeks without notable toxicity.
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored.
Efficacy Against Bacteria
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 50 to 200 µg/mL against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
The antioxidant potential of the compound has been assessed using various assays:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
| Ferric Reducing Antioxidant Power (FRAP) | 20 |
These results indicate that this compound can effectively scavenge free radicals, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
